(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide
CAS No.: 1391496-87-9
Cat. No.: VC2878256
Molecular Formula: C12H14F3NO3
Molecular Weight: 277.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391496-87-9 |
|---|---|
| Molecular Formula | C12H14F3NO3 |
| Molecular Weight | 277.24 g/mol |
| IUPAC Name | 2-methoxy-N-[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)/t8-/m1/s1 |
| Standard InChI Key | MKLCDCZNPIIAEI-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC |
| SMILES | CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC |
Introduction
Chemical Structure and Properties
(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is characterized by its distinctive chemical structure that includes several key functional groups. The compound has a molecular formula of C12H14F3NO3 and a molecular weight of 277.24 g/mol. The structure contains an amide bond linking a methoxyacetyl group to a chiral phenylethylamine component. The phenyl ring bears a trifluoromethoxy substituent, which significantly influences the compound's physicochemical properties.
Physical and Chemical Characteristics
The compound's physical and chemical properties are largely influenced by its functional groups, particularly the trifluoromethoxy moiety. This component enhances the compound's lipophilicity, which is a critical parameter for drug absorption and distribution in biological systems. The following table summarizes key physicochemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C12H14F3NO3 |
| Molecular Weight | 277.24 g/mol |
| CAS Number | 1391496-87-9 |
| Chirality | R configuration at the ethylamine carbon |
| Appearance | Not specified in available data |
| Solubility | Enhanced lipophilicity due to trifluoromethoxy group |
The trifluoromethoxy group is particularly noteworthy in medicinal chemistry as it imparts distinctive properties to the molecule. This group enhances metabolic stability by resisting enzymatic degradation, which potentially leads to improved pharmacokinetic profiles for drug candidates containing this moiety.
Biological Activity
The biological activity of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide appears to be an area of active research interest, particularly in relation to inflammatory pathways and receptor interactions.
Receptor Interactions
Research indicates that (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is structurally related to compounds that exhibit antagonistic effects on the CXCR3 receptor. This receptor is implicated in several inflammatory diseases, including:
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Asthma
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Multiple sclerosis
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Other inflammatory conditions with immune system dysregulation
The trifluoromethoxy group plays a critical role in enhancing the compound's binding affinity and selectivity toward the CXCR3 receptor. This structural feature positions the molecule as a potential therapeutic agent for conditions where modulation of immune responses through CXCR3 antagonism could provide clinical benefit.
Research Findings and Future Directions
Current research on (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide appears to be in relatively early stages, with ongoing efforts to fully characterize its biological activity and therapeutic potential.
Future Research Directions
Several research avenues warrant further exploration for (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide:
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Comprehensive structure-activity relationship studies to identify the structural elements critical for biological activity
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Optimization of the chemical structure to enhance potency, selectivity, and pharmacokinetic properties
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Expanded investigation of the compound's effects on inflammatory pathways beyond CXCR3 antagonism
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Preclinical studies to assess safety, efficacy, and pharmacokinetic profiles
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Exploration of potential synergistic effects with existing anti-inflammatory therapies
These research directions could significantly advance understanding of the compound's therapeutic potential and guide development efforts toward clinical applications.
Synthesis and Preparation Methods
The synthesis of (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide requires careful consideration of stereochemistry to ensure the correct configuration at the chiral center.
Scale-up Considerations
For larger-scale production that might be necessary for preclinical or clinical studies, additional considerations come into play:
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Optimization of reaction conditions for improved yields and purity
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Development of efficient purification protocols
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Implementation of green chemistry principles to minimize environmental impact
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Quality control measures to ensure consistent stereochemical purity
The transition from laboratory to larger-scale synthesis would require careful process development to maintain the compound's stereochemical integrity while enhancing efficiency.
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